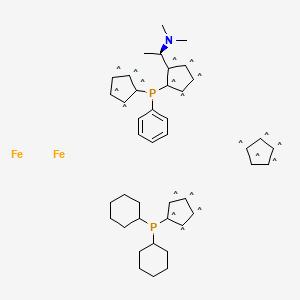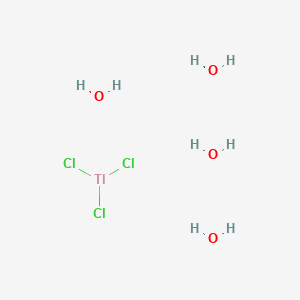
Thallium(III) chloride tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thallium(III) chloride tetrahydrate, with the chemical formula TlCl₃·4H₂O, is a crystalline compound that is highly soluble in water. It is known for its use as a reagent in various chemical reactions and as a catalyst in organic synthesis. This compound is particularly noted for its ability to act as a Lewis acid, making it valuable in a range of scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thallium(III) chloride tetrahydrate can be synthesized by passing chlorine gas through a nearly boiling suspension of thallium(I) chloride in water. The reaction proceeds with the formation of intermediate thallium(I)-thallium(III) chloro compounds, which dissolve in water. The solution is then evaporated to a thin syrup with continuous addition of chlorine gas. Upon cooling, fine white needles of this compound crystallize out .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is typically dried over sulfuric acid and potassium hydroxide to prevent efflorescence .
Chemical Reactions Analysis
Types of Reactions: Thallium(III) chloride tetrahydrate undergoes various chemical reactions, including:
Oxidation: It can oxidize organic compounds, acting as an oxidizing agent.
Reduction: It can be reduced to thallium(I) chloride under certain conditions.
Substitution: It participates in substitution reactions, particularly in the formation of organothallium compounds.
Common Reagents and Conditions:
Oxidation: Common reagents include organic substrates and oxidizing agents.
Reduction: Reducing agents such as hydrogen gas or metal hydrides are used.
Substitution: Organic halides and other nucleophiles are common reagents.
Major Products:
Oxidation: Products include oxidized organic compounds.
Reduction: Thallium(I) chloride is a major product.
Substitution: Organothallium compounds are formed.
Scientific Research Applications
Thallium(III) chloride tetrahydrate is used in various scientific research applications:
Biology: It is used in studies involving thallium’s biological effects and interactions.
Medicine: Research into thallium-based compounds for potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
As a Lewis acid, thallium(III) chloride tetrahydrate accepts electron pairs from donor molecules, facilitating various chemical reactions. Its effectiveness as a catalyst in organic synthesis is attributed to its ability to stabilize reaction intermediates and lower activation energies. The compound’s molecular targets include organic substrates and nucleophiles, which interact with the thallium center during reactions .
Comparison with Similar Compounds
Thallium(I) chloride (TlCl): A thallium compound with a +1 oxidation state, used in different applications.
Thallium(III) bromide (TlBr₃): Similar in structure and reactivity but with bromine instead of chlorine.
Thallium(III) iodide (TlI₃): Another halide of thallium with iodine, exhibiting different reactivity due to the larger halide ion.
Uniqueness: Thallium(III) chloride tetrahydrate is unique due to its high solubility in water and its effectiveness as a Lewis acid catalyst. Its hydrated form is more effective in certain reactions compared to its anhydrous counterpart, making it valuable in specific synthetic applications .
Properties
Molecular Formula |
Cl3H8O4Tl |
|---|---|
Molecular Weight |
382.80 g/mol |
IUPAC Name |
trichlorothallane;tetrahydrate |
InChI |
InChI=1S/3ClH.4H2O.Tl/h3*1H;4*1H2;/q;;;;;;;+3/p-3 |
InChI Key |
OKOWNNXUBXWOSD-UHFFFAOYSA-K |
Canonical SMILES |
O.O.O.O.Cl[Tl](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




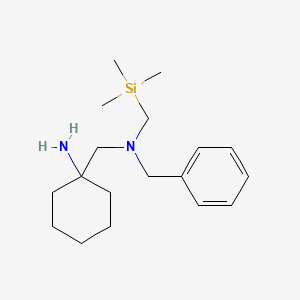
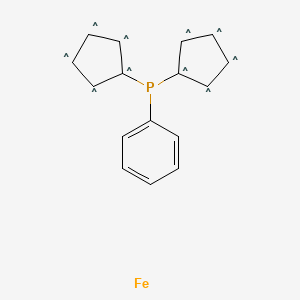




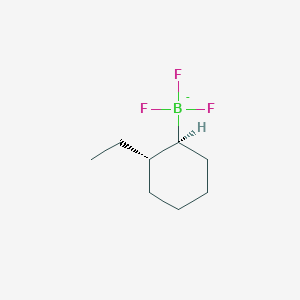
![1-(3-{4-[(Cyclooct-2-yn-1-yl)methyl]benzamido}propyl)-4-{(E)-2-[4-(dimethylamino)phenyl]ethenyl}pyridin-1-ium hexafluorophosphate](/img/structure/B12060286.png)


